molecular formula C8H12F2O2 B3005159 (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid CAS No. 2248176-31-8

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid

Cat. No.: B3005159
CAS No.: 2248176-31-8
M. Wt: 178.179
InChI Key: WYELERVPQFSRJQ-YFKPBYRVSA-N
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Description

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of fluorination reactions starting from cyclobutane derivatives.

    Attachment to the Propanoic Acid Backbone: The difluorocyclobutyl intermediate is then coupled with a propanoic acid derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid: Unique due to the presence of the difluorocyclobutyl group.

    (2S)-3-(Cyclobutyl)-2-methylpropanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    (2S)-3-(3,3-Difluorocyclopentyl)-2-methylpropanoic acid: Contains a cyclopentyl ring instead of a cyclobutyl ring, affecting its reactivity and applications.

Uniqueness

The presence of the difluorocyclobutyl group in this compound imparts unique chemical and physical properties, such as increased stability and altered electronic characteristics, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)2-6-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYELERVPQFSRJQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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